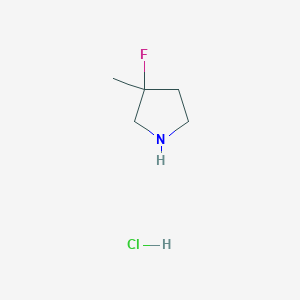

3-Fluoro-3-methylpyrrolidine hydrochloride

Description

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

3-fluoro-3-methylpyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FN.ClH/c1-5(6)2-3-7-4-5;/h7H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDRLKNIQCYFPMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC1)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427380-91-3 | |

| Record name | Pyrrolidine, 3-fluoro-3-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1427380-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-fluoro-3-methylpyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Fluoro 3 Methylpyrrolidine Hydrochloride and Analogues

General Strategies for the Synthesis of Fluorinated Pyrrolidines

The introduction of fluorine into pyrrolidine (B122466) rings is a significant area of research, primarily due to the unique properties that fluorine imparts upon bioactive molecules. Various synthetic strategies have been developed to create these valuable structures.

Electrophilic Fluorination Approaches

Electrophilic fluorination involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine source. wikipedia.org This method is a primary alternative to nucleophilic fluorination techniques. wikipedia.org The development of reagents with a nitrogen-fluorine (N-F) bond has been a major advancement, as these compounds are generally more stable, economical, and safer than older reagents like elemental fluorine. wikipedia.org

Commonly used N-F reagents can be neutral or cationic and are characterized by electron-withdrawing groups attached to the nitrogen, which decreases the electron density on the fluorine atom. wikipedia.org Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor are widely employed. wikipedia.org The mechanism of electrophilic fluorination is still a subject of debate, with evidence supporting both SN2 and single-electron transfer (SET) pathways depending on the substrates and conditions. wikipedia.org

Recent advancements include the development of Pd(IV)-F complexes that can be synthesized from fluoride (B91410) and subsequently transfer their fluorine content in an electrophilic manner, a process suitable for late-stage fluorination. nih.gov Another method involves the use of silver(II) fluoride (AgF2) for the site-selective C-H fluorination of nitrogen-containing heterocycles, such as pyridines, to produce fluorinated analogues adjacent to the nitrogen atom. nih.gov

Table 1: Common Electrophilic Fluorinating Reagents

| Reagent Name | Abbreviation | Class |

|---|---|---|

| N-Fluorobenzenesulfonimide | NFSI | N-F Reagent |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | N-F Reagent |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | N-F Reagent |

Radical Fluorination Strategies

Radical fluorination has become a vital technique for synthesizing complex fluorinated molecules. numberanalytics.com This method involves the generation of a fluorine radical which then reacts with an organic substrate. numberanalytics.com The process typically follows a chain reaction mechanism involving initiation, propagation, and termination steps. numberanalytics.com

Modern radical fluorination often employs photochemical or electrochemical methods to initiate the reaction under mild conditions. numberanalytics.com Photochemical approaches use light to excite a fluorinating agent or a photosensitizer, leading to the formation of a fluorine radical. numberanalytics.com Catalysts, including transition metal complexes and photoredox catalysts, are crucial for facilitating the generation of these radicals and controlling the reaction's selectivity. numberanalytics.com For instance, pyridine (B92270) N-oxyl radicals have been shown to promote C–H fluorination through a single-electron transfer (SET) process, which can even be conducted in water at room temperature. rsc.org

Cycloaddition Reactions in Fluoropyrrolidine Synthesis

[3+2] Cycloaddition reactions are a powerful tool for constructing five-membered rings like pyrrolidines. A common approach involves the reaction of an azomethine ylide with an alkene. nih.govnih.gov To synthesize fluorinated pyrrolidines, fluorinated alkenes are used as the dipolarophiles. researchgate.net

The synthesis of trifluoromethylated pyrrolidines has been achieved through the decarboxylative [3+2] cycloaddition of non-stabilized N-unsubstituted azomethine ylides with trifluoromethyl-containing substrates. thieme-connect.com Similarly, copper(I)-catalyzed asymmetric 1,3-dipolar cycloadditions of azomethine ylides with fluorinated styrenes have been developed to produce chiral fluoropyrrolidines with high yields and stereoselectivity. nih.govresearchgate.net This method has been shown to be effective for creating a variety of substituted fluoropyrrolidines, demonstrating the versatility of cycloaddition strategies in accessing these complex heterocyclic systems. nih.gov The use of glycine (B1666218) as a starting material to generate azomethine ylides for these cycloadditions highlights the atom economy and efficiency of this approach. mdpi.com

Specific Synthetic Routes to 3-Fluoro-3-methylpyrrolidine (B1447939) Hydrochloride

While general methods provide a framework, specific multi-step synthetic sequences are required to produce 3-fluoro-3-methylpyrrolidine hydrochloride. A key route involves a bromofluorination reaction followed by a cyclization step.

Bromofluorination-Mediated Synthesis of 3-Fluoro-3-methylpyrrolidine Derivatives

The key steps in this pathway are: researchgate.net

Tosylation: The hydroxyl group of 3-methyl-3-buten-1-ol (B123568) is converted to a tosylate.

Azide (B81097) Formation: The tosylate is displaced with an azide group.

Bromofluorination: The crucial bromofluorination of the double bond is achieved using N-Bromosuccinimide (NBS) and a fluoride source like triethylamine (B128534) trishydrofluoride. This step introduces both a bromine and a fluorine atom across the alkene.

Reduction and Protection: The azide group is reduced to an amine, which is then protected with a tert-butoxycarbonyl (Boc) group, yielding tert-butyl 4-bromo-3-fluoro-3-methylbutylcarbamate.

Cyclization: The final pyrrolidine ring is formed via an intramolecular cyclization, where the protected amine displaces the bromine atom.

Table 2: Five-Step Synthesis of N-Boc-3-fluoro-3-methylpyrrolidine researchgate.net

| Step | Starting Material | Product | Reagents | Yield |

|---|---|---|---|---|

| 1 | 3-Methyl-3-buten-1-ol | 3-Methyl-3-butenyl-4-toluenesulfonate | TsCl, Pyridine | 95% |

| 2 | 3-Methyl-3-butenyl-4-toluenesulfonate | 4-Azido-2-methyl-1-butene | NaN3, DMF | 93% |

| 3 | 4-Azido-2-methyl-1-butene | 1-Azido-3-bromo-2-fluoro-2-methylbutane | NBS, Et3N·3HF | 78% |

| 4 | 1-Azido-3-bromo-2-fluoro-2-methylbutane | tert-Butyl 4-bromo-3-fluoro-3-methylbutylcarbamate | H2/Pd/C, Boc2O | 85% |

This table outlines the synthesis of the Boc-protected precursor. Deprotection of the Boc group and subsequent treatment with HCl would yield the final this compound.

Alternative Cyclization Pathways for 3-Fluoro-3-methylpyrrolidines

The critical ring-forming step in the synthesis of 3-fluoro-3-methylpyrrolidine is the intramolecular cyclization. In the bromofluorination route, this involves the nucleophilic attack of the nitrogen atom on the carbon bearing the bromine atom, leading to the formation of the five-membered pyrrolidine ring. researchgate.net

This cyclization is typically carried out using a strong base, such as sodium hydride (NaH), in a polar aprotic solvent like dimethylformamide (DMF). researchgate.net The base deprotonates the carbamate (B1207046) nitrogen, increasing its nucleophilicity and facilitating the intramolecular SN2 reaction that displaces the bromide leaving group. researchgate.net This pathway is efficient, with reported yields for the cyclization step being high (e.g., 73%). researchgate.net The success of this intramolecular substitution is a cornerstone of this synthetic approach to building the 3-fluoro-3-methylpyrrolidine scaffold. researchgate.netumich.edu

Asymmetric Synthesis of Chiral 3-Fluoro-3-methylpyrrolidine Derivatives

The creation of stereodefined fluorinated pyrrolidines is a challenging synthetic endeavor. The small size of the fluorine atom and the complexities of stereocontrol at a quaternary center demand sophisticated synthetic approaches. Methodologies can be broadly categorized into those that build chirality using catalytic systems and those that transfer chirality from readily available starting materials.

Catalytic asymmetric synthesis represents an efficient and atom-economical approach to generating chiral molecules. For fluorinated heterocycles, these methods often involve either the enantioselective fluorination of a prochiral substrate or the use of a chiral catalyst to control the stereochemistry of a ring-forming reaction.

One prominent strategy is the asymmetric electrophilic fluorination catalyzed by transition metals or chiral organocatalysts. mdpi.com This approach can be used to install a fluorine atom enantioselectively, creating a chiral C-F bond. For instance, the enolate of a ketone can be fluorinated using an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI) in the presence of a chiral catalyst.

Another powerful method is the catalytic asymmetric Mannich reaction. Researchers have developed highly enantio- and diastereoselective Mannich reactions using α-fluorinated ketones and protected aldimines. mdpi.com A catalyst system, such as one composed of ZnEt₂ and a chiral pro-phenol ligand, can facilitate the reaction to produce β-fluoroamine derivatives with excellent stereocontrol. mdpi.com These products are valuable intermediates that can be further elaborated into chiral fluorinated pyrrolidines.

| Reaction Type | Substrates | Catalyst System | Product Type | Reported Stereoselectivity | Reference |

|---|---|---|---|---|---|

| Asymmetric Mannich Reaction | α-Fluorinated Aromatic Ketones + Boc-protected Aldimines | ZnEt₂ / (R,R)-prophenol | Chiral β-Fluoroamine | 94–99% ee, >20:1 dr | mdpi.com |

| Asymmetric Tandem Reaction | Cinnamaldehyde + 2-Fluoro-1,3-dione | Chiral Amine (C23) + Salicylic Acid | Fluorinated Michael Adduct | >99% ee, >19:1 dr | mdpi.com |

The "chiral pool" approach leverages the inherent chirality of naturally occurring molecules like amino acids and carbohydrates to synthesize complex chiral targets. This strategy avoids the need for a de novo asymmetric synthesis step for the core scaffold.

A notable example is the synthesis of all four diastereoisomers of 3-fluoro-4-hydroxyprolines (F-Hyps) starting from commercially available N-Boc-4-oxo-L-proline. nih.gov In this route, the chiral center at C2 directs the stereochemical outcome of subsequent reactions. The key step involves the kinetically controlled generation of the C3 enolate, which is then trapped with an electrophilic fluorinating agent like NFSI. The facial selectivity of the fluorination can be controlled to produce different diastereomers. nih.gov

Other established chiral starting materials for pyrrolidine synthesis include D-erythronolactol, malic acid, and glutamic acid. nih.govgoogle.comresearchgate.net For example, 2,3-O-iso-propylidene-D-erythronolactol can be converted into a chiral nitrone, which then undergoes reactions with organometallic reagents to form substituted pyrrolidines. nih.gov While not always directly applied to fluorinated targets in the cited literature, these well-established pathways for chiral pyrrolidine synthesis provide a clear blueprint for accessing fluorinated analogues by incorporating fluorinated building blocks or fluorination steps into the sequence.

| Chiral Starting Material | Key Intermediate | Targeted Product Class | Reference |

|---|---|---|---|

| N-Boc-4-oxo-L-proline | C3-Enolate | 3-Fluoro-4-hydroxyprolines | nih.gov |

| 2,3-O-iso-propylidene-D-erythronolactol | Chiral Nitrone | Chiral Hydroxylated Pyrrolidines | nih.govresearchgate.net |

| Chiral Epichlorohydrin | Chiral 3-chloro-2-hydroxypropionitrile | Chiral 3-Hydroxypyrrolidine | google.com |

| Malic Acid / Glutamic Acid | Various | Chiral N-benzyl-3-hydroxypyrrolidine | google.com |

Synthetic Modifications and Derivatization Strategies of the Pyrrolidine Ring

Derivatization of the pyrrolidine ring is crucial for fine-tuning the biological activity and physicochemical properties of a lead compound. These modifications can involve reactions at the nitrogen atom or at various carbon positions on the ring.

A powerful technique for C-H functionalization is directed α-metallation. For example, N-Boc protected 5-fluoromethanopyrrolidines (conformationally constrained pyrrolidine analogues) can be treated with a strong base like s-butyllithium. nih.gov The Boc group directs the deprotonation to the adjacent carbon (C3), creating a carbanion that can be trapped with various electrophiles, such as carbon dioxide or methyl chloroformate, to install ester functionalities. nih.gov This method allows for the precise introduction of substituents onto the pyrrolidine core.

Functional group interconversion is another common derivatization strategy. Hydroxyl groups on the pyrrolidine ring can be converted into better leaving groups, such as tosylates. Subsequent reaction with sodium azide provides an azido-derivative, which can then be reduced via hydrogenation to the corresponding amine. mdpi.com This newly installed amino group serves as a handle for further modification, such as amide coupling with other amino acids like L-proline. mdpi.com

Modifications at the ring nitrogen are also frequently performed. A common sequence involves the reductive debenzylation of an N-benzyl group, followed by protection with a group like tert-butoxycarbonyl (Boc) to yield the N-Boc protected pyrrolidine. researchgate.net This allows for the temporary masking of the nitrogen while other transformations are carried out on the molecule.

| Starting Pyrrolidine | Reagents | Transformation | Product | Reference |

|---|---|---|---|---|

| N-Boc-5-fluoromethanopyrrolidine | 1. s-BuLi 2. Methyl chloroformate | Directed α-metallation and carboxymethylation | N-Boc-3-ester-5-fluoromethanopyrrolidine | nih.gov |

| N-Boc-hydroxypyrrolidine | 1. TsCl, pyr 2. NaN₃, DMF 3. H₂, Pd/C | Hydroxyl to Amine Conversion | N-Boc-aminopyrrolidine | mdpi.com |

| N-Boc-aminopyrrolidine | L-Pro-Cbz, HOBt, EDC, Et₃N | Amide Coupling | N-Boc-(prolylamino)pyrrolidine | mdpi.com |

| N-benzyl-fluoropyrrolidine ester | H₂, Pd/C, (Boc)₂O | Reductive debenzylation and Boc protection | N-Boc-fluoropyrrolidine ester | researchgate.net |

Stereochemical Considerations in 3 Fluoro 3 Methylpyrrolidine Hydrochloride Chemistry

Influence of Fluorine on Pyrrolidine (B122466) Ring Conformation

The five-membered pyrrolidine ring is not planar and exists in a state of dynamic equilibrium between various puckered conformations, most commonly described as envelope and twisted forms. beilstein-journals.org The introduction of substituents, particularly an electronegative atom like fluorine, can significantly alter the energetic landscape of these conformations, favoring specific arrangements due to stereoelectronic effects. nih.gov

The conformational behavior of fluorinated N-heterocycles is often governed by a combination of steric and stereoelectronic interactions, including the anomeric and gauche effects. beilstein-journals.orgnih.gov

The gauche effect describes the tendency of a molecule to adopt a conformation where two vicinal electronegative substituents are positioned gauche (at a 60° dihedral angle) to each other, rather than anti (180°). st-andrews.ac.uk In the context of a 3-fluorinated pyrrolidine, this effect arises from a stabilizing hyperconjugative interaction between the C-H bonding orbital and the anti-bonding C-F orbital (σCH → σ*CF). beilstein-journals.orgresearchgate.net For the 3-fluoropyrrolidinium cation, which is relevant for the hydrochloride salt, an electrostatic gauche effect is also observed. This is an attractive interaction between the positively charged nitrogen (NH2+) and the partially negatively charged fluorine (Fδ−), which reinforces the hyperconjugative gauche effect. nih.gov

It is important to note that in some fluorinated N-heterocyclic systems, the fluorine gauche effect can be secondary to more dominant steric and electrostatic interactions. beilstein-journals.orgnih.gov

The substitution of a hydrogen atom with fluorine at the C3 position of the pyrrolidine ring can lead to a distinct conformational preference. beilstein-journals.org The strong C-F bond and the electronegativity of fluorine can alter the pucker of the pyrrolidine ring, influencing the pseudo-axial or pseudo-equatorial positioning of substituents. beilstein-journals.orgbeilstein-journals.org Selective fluorination has been shown to induce significant conformational changes that can impact the structure and biological roles of molecules containing a pyrrolidine motif. nih.govbeilstein-journals.org

In related fluorinated systems, such as fluorinated piperidines, the fluorine atom can exhibit a preference for the axial position, a phenomenon influenced by electrostatic interactions, hyperconjugation, and solvation. d-nb.inforesearchgate.net While the conformational preferences in five-membered rings are more complex, similar underlying principles apply. chim.it The presence of the methyl group at the same position in 3-Fluoro-3-methylpyrrolidine (B1447939) hydrochloride adds another layer of steric complexity that will further influence the preferred ring conformation.

Comparative X-ray structure studies on other β-fluorinated pyrrolidines have revealed that the incorporation of a C-F bond can lead to a distinct pyrrolidine ring conformation compared to their non-fluorinated analogs. nih.gov This highlights the powerful role of fluorine in dictating the three-dimensional structure of pyrrolidine-containing compounds.

Chirality and Stereoisomerism in Fluorinated Pyrrolidines

Chirality is a key determinant of the biological activity of many pharmaceutical compounds. A molecule is chiral if it is non-superimposable on its mirror image. libretexts.org The most common source of chirality in organic molecules is the presence of a stereocenter, which is a carbon atom bonded to four different substituents. utexas.edu

In the case of 3-Fluoro-3-methylpyrrolidine hydrochloride, the C3 carbon atom is bonded to four different groups: a fluorine atom, a methyl group, a -CH2- group of the pyrrolidine ring, and another -CH2- group of the ring that is part of the C-N bond. This makes the C3 carbon a chiral center.

Due to the presence of this single chiral center, this compound can exist as a pair of enantiomers: (R)-3-Fluoro-3-methylpyrrolidine hydrochloride and (S)-3-Fluoro-3-methylpyrrolidine hydrochloride. utexas.eduiosrjournals.org These enantiomers are stereoisomers that are mirror images of each other and are not superimposable. libretexts.org For a molecule with 'n' chiral centers, the maximum number of possible stereoisomers is 2^n. utexas.eduiosrjournals.org Since this compound has one chiral center, there are 2^1 = 2 possible stereoisomers (one pair of enantiomers).

The absolute configuration of each enantiomer is designated as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left) based on the Cahn-Ingold-Prelog priority rules. utexas.edu The different spatial arrangement of the fluorine and methyl groups in the (R) and (S) enantiomers can lead to different interactions with chiral biological targets such as enzymes and receptors, often resulting in distinct pharmacological profiles.

Stereoselective Control in Fluorinated Pyrrolidine Synthesis

Given the importance of chirality in drug action, the stereoselective synthesis of specific enantiomers of this compound is of significant interest. Stereoselective synthesis refers to a chemical reaction that preferentially results in one stereoisomer over another.

Several strategies have been developed for the enantioselective synthesis of fluorinated N-heterocycles. These methods often involve the use of chiral catalysts, chiral auxiliaries, or starting materials from the chiral pool. researchgate.netresearchgate.net For instance, the enantioselective fluorocyclization of unsaturated amines is a powerful method for constructing chiral fluorinated piperidines and could potentially be adapted for pyrrolidine synthesis. researchgate.net

Another approach involves the stereoselective functionalization of a pre-existing pyrrolidine ring. For example, methods for the stereoselective synthesis of fluoroalkanes through the monoselective C-F activation of geminal difluoroalkanes using frustrated Lewis pairs with a chiral Lewis base have been reported. nih.govsemanticscholar.org

The synthesis of optically active fluorine-substituted pyrrolidine derivatives has also been achieved through 1,3-dipolar cycloaddition reactions. lookchem.com By employing a chiral fluorinated ester, it is possible to achieve a highly diastereoselective and enantioselective synthesis of trifluorinated pyrrolidine derivatives. lookchem.com Furthermore, tandem conjugate addition-fluorination sequences have been utilized to produce α-fluoro-β(3)-amino esters with high diastereoselectivity, demonstrating a viable route to enantiopure α-fluoro-β(3)-amino acids. nih.gov

The development of a highly efficient and stereoselective synthesis for a key intermediate of a fluoroquinolone antibiotic, (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, involved a catalytic asymmetric hydrogenation as a key step to establish the desired stereochemistry. researchgate.net Such catalytic methods are highly valuable for the large-scale production of enantiomerically pure compounds.

The specific stereoselective synthesis of (R)- or (S)-3-Fluoro-3-methylpyrrolidine hydrochloride would likely involve a multi-step sequence, where the key challenge lies in the stereocontrolled introduction of the fluorine and methyl groups at the C3 position.

Impact of Fluorine Substitution on Biological Activity

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties. rsc.orgnih.gov Its unique characteristics, such as high electronegativity, small size, and the ability to form strong bonds with carbon, can improve metabolic stability, binding affinity, and bioavailability. rsc.org In the context of pyrrolidine derivatives, fluorine substitution has a nuanced impact that is highly dependent on its position.

Positional Effects of Fluorine on the Pyrrolidine Ring

The location of the fluorine atom on the pyrrolidine ring is a critical determinant of a derivative's biological activity. Studies on GABA uptake transporter 1 (GAT-1) inhibitors, for instance, have shown that introducing a fluorine atom at the C-4 position of the pyrrolidine ring can have significant consequences. nih.gov

Influence on Binding Interactions with Biological Targets

The electronic properties of fluorine directly influence how a molecule interacts with its biological target. The introduction of fluorine can enhance binding affinity through several mechanisms, including the formation of favorable hydrophobic interactions and hydrogen bonds with protein residues. rsc.org Specifically, the close interaction between a fluorine atom and the amide-NH groups within proteins is a well-established phenomenon. rsc.org

However, the primary electronic effect of fluorine on the pyrrolidine ring is the modulation of the nitrogen atom's pKa. The significant decrease in basicity caused by a nearby fluorine atom, as seen in 4-fluorinated GAT-1 inhibitors, can weaken or alter the crucial ionic interactions between the protonated amine and acidic residues (e.g., aspartate, glutamate) in a receptor's binding pocket. nih.gov This can lead to a drastic reduction in binding affinity and, consequently, biological activity. nih.gov

Effects of Substituents on the Pyrrolidine Nitrogen and Ring Carbons

Beyond fluorine, the nature and position of other substituents on both the pyrrolidine nitrogen and the ring carbons are pivotal in defining the SAR of these derivatives.

Modifications at the N-1 Position of the Pyrrolidine Ring

The nitrogen atom of the pyrrolidine ring represents a privileged position for substitution in drug design. nih.gov An analysis of pyrrolidine-containing drugs approved by the U.S. FDA reveals that a vast majority (92%) are substituted at the N-1 position. nih.gov This position provides a readily accessible handle for chemists to append various functional groups, thereby modulating a compound's potency, selectivity, and pharmacokinetic profile.

Research has shown that pyrrolidines with an unsubstituted nitrogen tend to be weaker agonists compared to their tertiary amine counterparts. nih.gov N-alkylation, for example, is a common strategy employed in the development of GAT-1 inhibitors to enhance potency. nih.gov

Substitutions at the C-2, C-3, and C-4 Positions

Substitutions at the carbon atoms of the pyrrolidine ring have distinct and position-dependent effects on the molecule's properties and activity.

C-2 Position: Substituents at the C-2 position have a pronounced effect on the basicity of the pyrrolidine nitrogen. nih.gov The electronic nature of these substituents can either increase or decrease the pKa of the amine, thereby influencing its interaction with biological targets.

C-3 Position: The C-3 position is also critical for activity. In one study on retinoic acid-related orphan receptor γ (RORγt) ligands, a methyl group at the C-3 position was found to be essential for potency. nih.gov

C-4 Position: As previously discussed, substituents at the C-4 position primarily influence the puckering of the five-membered ring. nih.gov This conformational control is crucial for orienting other substituents into the correct bioactive conformation. The transposition of a methyl group from the C-3 to the C-4 position in the aforementioned RORγt ligands resulted in a complete loss of potency, highlighting the strict positional requirements for activity. nih.gov Similarly, introducing a fluorine atom at C-4 in certain GABA uptake inhibitors led to a significant drop in affinity compared to derivatives with no substituent at that position. nih.gov

The following table summarizes the influence of substituent placement on the properties of pyrrolidine derivatives based on published research.

| Position of Substitution | Type of Effect | Impact on Biological Activity/Property | Source |

| N-1 | Substitution vs. Unsubstituted | N-substituted derivatives are generally more potent; key for modulating activity. | nih.gov |

| C-2 | Electronic | Alters the basicity (pKa) of the pyrrolidine nitrogen. | nih.gov |

| C-3 | Steric/Positional | A C-3 methyl group was found to be critical for RORγt potency. | nih.gov |

| C-4 | Conformational & Electronic | Influences ring pucker; a fluoro substituent decreases basicity and potency in GAT-1 inhibitors. | nih.govnih.gov |

| C-3 vs. C-4 | Positional Isomerism | Moving a methyl group from C-3 to C-4 resulted in a loss of RORγt potency. | nih.gov |

This table is generated based on data from the text and is for illustrative purposes.

Conformational Impact on Structure-Activity Relationships

The pyrrolidine ring is not planar and exists in various puckered conformations, often described as "envelope" or "twist" forms. The ability to control and lock the ring into a specific, biologically active conformation is a key advantage of using the pyrrolidine scaffold in drug design. nih.gov

The strategic placement of substituents is the primary means of controlling this conformation. Inductive and stereoelectronic factors arising from substituents dictate the ring's pucker. nih.gov For example, substituents at the C-4 position are particularly influential in governing the conformational equilibrium of the ring. nih.govnih.gov By introducing specific groups at this position, medicinal chemists can restrict the conformational flexibility of the molecule, forcing it to adopt a shape that is optimal for binding to a specific biological target. This conformational locking can lead to a significant increase in potency and selectivity. The dramatic loss of activity observed when moving a substituent from C-3 to C-4 underscores how sensitive the SAR is to the three-dimensional shape of the molecule, which is a direct consequence of its substitution pattern. nih.gov

Relationships between Stereochemistry and Biological Profile

The introduction of stereocenters into a drug molecule can have profound effects on its pharmacological properties, including efficacy, potency, and safety. This is due to the three-dimensional nature of biological targets, such as enzymes and receptors, which often exhibit stereospecific binding with their ligands. In the context of this compound derivatives, the chiral center at the C3 position of the pyrrolidine ring, bearing both a fluorine and a methyl group, is a critical determinant of their biological activity. The spatial arrangement of these substituents can significantly influence how these molecules interact with their biological targets.

While direct, publicly available research focusing specifically on the comparative biological profiles of stereoisomers of this compound derivatives is limited, the principles of stereochemistry in drug design allow for a theoretical exploration of its importance. The differential biological activity between enantiomers or diastereomers of a compound is a well-established phenomenon in medicinal chemistry.

For instance, in a study on histamine (B1213489) H3 receptor antagonists, the four stereoisomers of a complex molecule containing a bipyrrolidinyl moiety were synthesized and evaluated. google.com The results demonstrated that the stereoisomer with a (2S, 3'S) configuration exhibited superior in vitro affinity for the receptor compared to the other three stereoisomers. google.com This highlights how the specific spatial orientation of substituents on the pyrrolidine rings dictates the binding affinity. Although this study does not involve 3-fluoro-3-methylpyrrolidine directly, it underscores the critical role of stereochemistry in the interaction of pyrrolidine-containing compounds with their biological targets.

The synthesis of specific stereoisomers, such as (R)-3-fluoro-3-methylpyrrolidine, is often a key step in the development of new therapeutic agents. google.com The ability to isolate or selectively synthesize a single enantiomer allows for the investigation of its unique pharmacological profile, which can differ significantly from its mirror image.

Hypothetically, if we were to consider a series of derivatives of 3-fluoro-3-methylpyrrolidine, we could anticipate that the (R)- and (S)-enantiomers would display different biological activities. This difference would arise from the distinct ways in which the fluorine and methyl groups are presented to the binding site of a target protein. One enantiomer might fit perfectly into a hydrophobic pocket while the other experiences steric hindrance, leading to a significant difference in potency.

To illustrate the potential impact of stereochemistry, consider the following hypothetical data for a series of 3-fluoro-3-methylpyrrolidine derivatives targeting a generic kinase.

Table 1: Hypothetical Biological Activity of Stereoisomers of a 3-Fluoro-3-methylpyrrolidine Derivative

| Compound | Stereochemistry at C3 | Kinase Inhibition (IC50, nM) |

|---|---|---|

| Derivative A | (R) | 15 |

| Derivative B | (S) | 250 |

| Derivative C | Racemic | 120 |

In this hypothetical scenario, the (R)-enantiomer (Derivative A) is significantly more potent than the (S)-enantiomer (Derivative B). The racemic mixture (Derivative C) shows intermediate activity, as would be expected. This type of data would strongly suggest that the specific orientation of the fluorine and methyl groups is crucial for optimal interaction with the kinase's active site.

Further complexity arises when a second chiral center is introduced into the derivative. This would result in diastereomers, which have different physical and biological properties.

Table 2: Hypothetical Biological Activity of Diastereomers of a 3-Fluoro-3-methylpyrrolidine Derivative with a Second Chiral Center

| Compound | Stereochemistry | Receptor Binding Affinity (Ki, nM) |

|---|---|---|

| Derivative X | (3R, 5'S) | 5 |

| Derivative Y | (3S, 5'S) | 80 |

| Derivative Z | (3R, 5'R) | 150 |

| Derivative W | (3S, 5'R) | 500 |

This second hypothetical table illustrates that not only the stereochemistry at the 3-position of the pyrrolidine ring but also the configuration at another chiral center in the molecule dramatically influences the biological activity.

Conclusion

3-Fluoro-3-methylpyrrolidine (B1447939) hydrochloride stands as a testament to the power of strategic molecular design in medicinal chemistry. By combining the advantageous properties of fluorine with the versatile and privileged pyrrolidine (B122466) scaffold, this compound offers a valuable tool for the synthesis of novel and improved drug candidates. While detailed public data on the compound itself remains somewhat scarce, the wealth of information on related structures underscores its potential. As the demand for more effective and safer therapeutics continues to grow, it is certain that 3-Fluoro-3-methylpyrrolidine hydrochloride and its derivatives will play an increasingly important role in the future of drug discovery.

Computational Chemistry and Modeling Approaches

Molecular Docking Studies and Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand, such as a derivative of 3-fluoro-3-methylpyrrolidine (B1447939), into the binding site of a target protein.

The introduction of fluorine and a methyl group at the C3 position of the pyrrolidine (B122466) ring significantly influences its interaction profile. Fluorine, being the most electronegative element, can engage in a range of non-covalent interactions, including hydrogen bonds, halogen bonds, and multipolar interactions with the protein backbone. nih.govacs.org These interactions can substantially enhance binding affinity and selectivity. acs.org For instance, studies on other fluorinated pyrrolidines have shown that the incorporation of a C-F bond can lead to distinct ring conformations and altered binding modes compared to their non-fluorinated counterparts. sinapse.ac.uk Comparative X-ray crystallography has revealed that β-fluorination of pyrrolidine moieties on G-quadruplex DNA binding ligands resulted in a different binding orientation, involving a reversal of the pyrrolidinium N+-H orientation. sinapse.ac.uk

Computational analysis helps to dissect the energetic contributions of these interactions. The effects of fluorination can be complex, sometimes leading to unexpected outcomes that can be rationalized through methods that account for entropic effects and the disruption of water networks within the binding site. nih.gov The support of computational methods is therefore essential for making rational predictions about the effects of fluorination in ligand design. nih.gov

| Interaction Type | Description | Potential Impact of 3-Fluoro-3-methyl Group |

|---|---|---|

| Hydrogen Bonds | Interaction between a hydrogen atom and an electronegative atom like oxygen, nitrogen, or fluorine. | The fluorine atom can act as a weak hydrogen bond acceptor, influencing ligand positioning. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | The methyl group contributes to hydrophobic and van der Waals interactions, potentially filling a hydrophobic pocket in the target. |

| Electrostatic Interactions | Attractive or repulsive forces between charged or polar groups. The protonated nitrogen in the hydrochloride salt provides a positive charge. | The C-F bond dipole and the positive charge on the pyrrolidinium nitrogen create specific electrostatic fields that guide binding orientation. |

| Solvation/Desolvation | The energetic cost of removing water molecules from the ligand and binding site upon complex formation. | Fluorine substitution can alter the hydration patterns around the ligand, impacting the thermodynamics of binding. nih.gov |

Conformational Analysis and Stereoelectronic Effects using Computational Methods

The pyrrolidine ring is not planar and exists in various puckered conformations, typically described as "envelope" or "twist" forms. The substituents at the C3 position heavily influence the conformational equilibrium of the ring. Selective fluorination is known to induce significant conformational changes that can impact the biological roles of molecules containing a pyrrolidine ring. nih.govbeilstein-journals.org

Computational methods are crucial for exploring the potential energy surface of 3-Fluoro-3-methylpyrrolidine and identifying its low-energy conformers. Stereoelectronic effects play a pivotal role in determining the conformational preferences of fluorinated heterocycles. These effects arise from the interaction of electron orbitals.

Gauche Effect : This effect often favors a conformation where the electronegative fluorine atom is gauche (at a ~60° dihedral angle) to another electron-withdrawing group. In the case of the 3-fluoropyrrolidinium cation, which is structurally analogous to the protonated form of 3-fluoro-3-methylpyrrolidine, a highly favored conformation is observed where the fluorine and the protonated nitrogen atoms are cis to each other. nih.gov This preference is attributed to a stabilizing electrostatic gauche effect, an attractive NH2+∙∙∙Fδ− interaction that reinforces hyperconjugative effects. nih.gov

Anomeric Effect : This effect describes the tendency of a substituent at a carbon atom adjacent to a heteroatom to prefer an axial orientation. A generalized anomeric effect, arising from nN→σCF electron delocalization (where nN is the lone pair on the nitrogen and σCF is the antibonding orbital of the C-F bond), can also contribute to conformational stability in related fluorinated pyrrolidines. nih.govbeilstein-journals.org

| Stereoelectronic Effect | Description | Relevance to 3-Fluoro-3-methylpyrrolidine |

|---|---|---|

| Gauche Effect | Tendency for electronegative substituents on adjacent carbons to adopt a gauche conformation. | Stabilizes a conformation where the fluorine atom is close to the positively charged nitrogen, influencing the ring pucker. nih.gov |

| Anomeric Effect | Preference for an axial orientation of an electronegative substituent on a carbon adjacent to a heteroatom. | The interaction between the nitrogen lone pair and the C-F antibonding orbital can influence conformational energetics. beilstein-journals.org |

| Steric Hindrance | Repulsive forces between non-bonded atoms in close proximity. | The methyl group at C3 introduces steric bulk, which disfavors certain ring puckers and influences the preferred orientation of the fluorine atom. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For a class of compounds like fluorinated pyrrolidine derivatives, QSAR can be a powerful tool to guide the synthesis of new analogues with improved potency or other desired properties.

A QSAR study typically involves:

Dataset Assembly : A series of related compounds with measured biological activity (e.g., IC50 values) is collected.

Descriptor Calculation : A wide range of numerical descriptors are calculated for each molecule. These can include constitutional, topological, geometric (3D), and electronic properties.

Model Building : Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation relating the descriptors to the activity. mdpi.com

Validation : The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets to ensure it is robust and not a result of chance correlation. mdpi.commdpi.com

For pyrrolidine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. mdpi.comnih.gov These methods generate 3D contour maps that visualize regions where changes in steric, electrostatic, hydrophobic, or hydrogen-bonding fields are predicted to increase or decrease biological activity. mdpi.com Such models could be used to rationalize the specific contributions of the 3-fluoro and 3-methyl groups and guide further modifications to the pyrrolidine scaffold to optimize target interactions.

| Descriptor Class | Examples | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight, Atom Count, Number of Rotatable Bonds | Basic molecular composition and size. |

| Topological | Connectivity Indices, Kappa Shape Indices | Atomic connectivity and molecular branching. |

| Electronic | Dipole Moment, Partial Charges, HOMO/LUMO Energies | Electron distribution and reactivity. |

| 3D / Steric | Molecular Surface Area, Volume, Ovality | Three-dimensional shape and size of the molecule. |

| Physicochemical | LogP (Lipophilicity), Polar Surface Area (PSA) | Properties related to absorption, distribution, metabolism, and excretion (ADME). |

Application of Machine Learning in Predicting Compound Properties for Drug Discovery

Machine learning (ML), a subset of artificial intelligence, is revolutionizing drug discovery by enabling the prediction of molecular properties with high speed and accuracy. For novel compounds like 3-Fluoro-3-methylpyrrolidine hydrochloride, ML models can predict a wide array of characteristics essential for development.

A significant challenge in computational chemistry is the accurate prediction of properties for fluorine-containing compounds, as standard methods are often poorly parameterized for them. chemrxiv.org Machine learning offers a solution by training models on specific datasets of fluorinated molecules. Researchers have developed and trained over 40 different ML models, including linear, tree-based, and neural networks, on unique datasets of saturated fluorinated derivatives to predict fundamental properties like lipophilicity (LogP) and acidity/basicity (pKa). chemrxiv.org

Beyond physicochemical properties, ML can be applied to:

Predict Biological Activity : Models can be trained to classify compounds as active or inactive against a specific target or to predict their potency. mdpi.com

Aqueous Solubility : Predicting solubility is critical for drug development, and ML algorithms have shown strong performance in this area. semanticscholar.org

ADMET Properties : Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles early in the discovery process helps to reduce late-stage failures.

Drug-likeness : Artificial neural networks can be trained to distinguish between "drug-like" and "non-drug-like" molecules based on their structural features, serving as a virtual screening tool. nih.gov

These predictive models allow for the rapid in silico screening of virtual libraries of compounds derived from the 3-fluoro-3-methylpyrrolidine scaffold, prioritizing the most promising candidates for synthesis and experimental testing.

| Machine Learning Model | Predicted Property | Relevance in Drug Discovery |

|---|---|---|

| Random Forests / Gradient Boosting | Aqueous Solubility, Biological Activity | Helps in selecting compounds with favorable biopharmaceutical properties. mdpi.comsemanticscholar.org |

| Graph Neural Networks (GNNs) | LogP, pKa, Quantum Mechanical Properties | Provides accurate predictions for fluorinated compounds where traditional methods may fail. chemrxiv.org |

| Support Vector Machines (SVM) | Toxicity Classification, Target Binding | Early identification of potentially toxic compounds and prioritizing high-affinity binders. |

| Artificial Neural Networks (ANN) | Drug-likeness Score, Bioavailability | Filters large compound libraries to focus on molecules with higher probability of success. nih.gov |

Density Functional Theory (DFT) Applications in Fluoropyrrolidine Research

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. It has become a cornerstone of computational chemistry for its balance of accuracy and computational cost.

In the study of fluorinated pyrrolidines, DFT is invaluable for several applications:

Conformational Energetics : DFT is used to calculate the relative energies of different conformers with high accuracy. For instance, the relative energies of various conformations of difluorinated pyrrolidines have been explored at the B3LYP-D3BJ/6-311++G** level of theory. nih.govbeilstein-journals.org Such calculations are essential for understanding the stereoelectronic effects discussed previously.

Structural Optimization : DFT is used to determine the lowest-energy three-dimensional structure of a molecule. These optimized geometries serve as the starting point for more complex calculations like molecular docking or molecular dynamics simulations. researchgate.net

Spectroscopic Properties : DFT can predict vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to confirm the structure of a synthesized compound.

Electronic Properties : DFT calculations provide insights into the electronic nature of the molecule. Natural Bond Orbital (NBO) analysis, a method often used in conjunction with DFT, can be used to analyze charge delocalization and hyperconjugative interactions, providing a quantitative basis for stereoelectronic effects. researchgate.netresearchgate.net The analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps to understand the molecule's reactivity. researchgate.net

Benchmark assessments comparing DFT methods against higher-level calculations and experimental data have been performed specifically for the 3-fluoropyrrolidinium cation, confirming the reliability of functionals like B3LYP for studying these systems. nih.govbeilstein-journals.org

| DFT Application | Information Obtained | Significance for 3-Fluoro-3-methylpyrrolidine Research |

|---|---|---|

| Geometry Optimization | Most stable 3D structure, bond lengths, bond angles. | Provides the foundational molecular structure for all other computational studies. researchgate.net |

| Frequency Calculation | Vibrational modes (IR/Raman spectra). | Aids in structural verification and characterization. |

| Conformational Search | Relative energies of different conformers. | Elucidates the impact of fluorine and methyl groups on ring pucker and stability. beilstein-journals.org |

| NBO Analysis | Orbital interactions, charge distribution, hyperconjugation energies. | Quantifies the stereoelectronic effects (e.g., gauche, anomeric) that govern conformation. researchgate.net |

| Frontier Molecular Orbital Analysis | HOMO-LUMO energy gap, electron density distribution. | Provides insights into the chemical reactivity and electronic transitions of the molecule. researchgate.net |

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Methodologies for Complex Fluorinated Pyrrolidine (B122466) Architectures

The synthesis of complex molecules containing the 3-fluoro-3-methylpyrrolidine (B1447939) moiety is an area of active research, moving beyond traditional approaches to more efficient and stereoselective methods. A primary challenge lies in the precise introduction of the fluorine atom at a quaternary center.

Future methodologies are focusing on:

Late-Stage Fluorination: Techniques that allow for the introduction of fluorine at a late stage of a synthetic sequence are highly desirable as they enable the rapid diversification of complex molecular scaffolds. This includes the use of modern deoxyfluorination reagents that are milder and more selective than traditional ones. beilstein-journals.org

Asymmetric Synthesis: The development of catalytic asymmetric methods for constructing chiral fluorinated pyrrolidines is a significant goal. This includes asymmetric 1,3-dipolar cycloaddition reactions, which can create highly substituted pyrrolidine rings with excellent stereocontrol. acs.org

C-H Functionalization: Direct, regioselective C-H fluorination is an emerging strategy that offers an atom-economical approach to synthesizing fluorinated heterocycles. nih.gov While challenging, the development of catalysts capable of selectively fluorinating the C3-position of a pre-existing methylpyrrolidine ring would be a major breakthrough.

Flow Chemistry: The use of microreactor technology can enable safer handling of hazardous fluorinating agents and allow for precise control over reaction conditions, often leading to higher yields and purities.

Exploration of New Therapeutic Targets for 3-Fluoro-3-methylpyrrolidine Scaffolds

The pyrrolidine ring is a common motif in a vast number of biologically active compounds. researchgate.net The introduction of a 3-fluoro-3-methyl group can significantly alter the pharmacological profile of these molecules, opening up possibilities for targeting a range of diseases. ajrconline.org

Current and future research is focused on evaluating 3-fluoro-3-methylpyrrolidine-containing compounds against various therapeutic targets:

Enzyme Inhibition: Derivatives have shown promise as inhibitors of key enzymes in disease pathways. For example, fluorinated pyrrolidine scaffolds are being investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4) for type 2 diabetes and poly(ADP-ribose) polymerase (PARP) for cancer therapy. nbinno.comnih.gov

Central Nervous System (CNS) Disorders: The pyrrolidine scaffold is a key component of nootropic drugs and other CNS-active agents. The modulation of physicochemical properties by the fluoro-methyl group could lead to new candidates for neurodegenerative diseases by targeting enzymes like dual leucine zipper kinase (DLK). nbinno.com

Infectious Diseases: There is ongoing exploration of fluorinated pyrrolidine derivatives for their antibacterial and antifungal activities. nih.govekb.egbiointerfaceresearch.com The fluorine atom can enhance cell membrane permeability and interaction with microbial targets.

Oncology: The pyrrolidine core is present in various anticancer agents. nih.gov Research is exploring how the 3-fluoro-3-methyl substitution pattern can influence activity against targets like epidermal growth factor receptor (EGFR) and its role in developing selective estrogen receptor degraders (SERDs). nih.gov

Table 1: Investigated Therapeutic Targets for Fluorinated Pyrrolidine Scaffolds

| Therapeutic Area | Target Class | Specific Example(s) | Potential Indication |

|---|---|---|---|

| Metabolic Disease | Enzyme Inhibitor | Dipeptidyl peptidase-4 (DPP-4) | Type 2 Diabetes |

| Oncology | Enzyme Inhibitor | Poly(ADP-ribose) polymerase (PARP) | Cancer |

| Oncology | Receptor Modulator | Estrogen Receptor α (ERα) | Breast Cancer |

| CNS Disorders | Enzyme Inhibitor | Dual Leucine Zipper Kinase (DLK) | Neurodegeneration |

| Infectious Disease | Various | Bacterial & Fungal Targets | Bacterial/Fungal Infections |

Advanced Computational Design and Optimization of Derivatives

Computational chemistry plays a pivotal role in modern drug discovery, enabling the rational design and optimization of new therapeutic agents. For 3-fluoro-3-methylpyrrolidine derivatives, computational approaches are being used to:

Predict Binding Affinity: Molecular docking and molecular dynamics simulations are employed to model the interaction of fluorinated pyrrolidine ligands with their biological targets. These models can predict binding modes and affinities, helping to prioritize which derivatives to synthesize.

Optimize Pharmacokinetic Properties: In silico tools can calculate key properties such as lipophilicity (logP), solubility, and metabolic stability. This allows chemists to fine-tune the structure of the molecule to achieve a desirable ADME (absorption, distribution, metabolism, and excretion) profile.

Understand Fluorine's Effects: Computational studies can elucidate the specific effects of the fluorine atom on molecular conformation, pKa, and non-covalent interactions (e.g., hydrogen bonds, dipole-dipole). chapman.edu Understanding these subtle electronic effects is crucial for designing molecules with enhanced potency and selectivity. chapman.edu For example, modeling can reveal how fluorination rigidifies the pyrrolidine ring, which can have significant consequences for its binding to a target protein. beilstein-journals.org

By integrating computational design with synthetic efforts, researchers can accelerate the discovery process, reducing the time and cost associated with developing new drug candidates. chapman.edu

Development of Multifunctional Fluorinated Pyrrolidine Compounds

There is a growing interest in developing multifunctional compounds, or "hybrid" molecules, that can modulate multiple biological targets simultaneously. This approach can be particularly beneficial for complex diseases like cancer or neurodegenerative disorders, where multiple pathways are involved.

The 3-fluoro-3-methylpyrrolidine scaffold can serve as a core component in the design of such multifunctional agents. Future research directions include:

Dual-Target Inhibitors: Designing molecules that incorporate the fluorinated pyrrolidine moiety to inhibit one target, while another part of the molecule is designed to interact with a second, distinct target.

Conjugate Molecules: Linking the 3-fluoro-3-methylpyrrolidine scaffold to other known pharmacophores to create novel chemical entities with a combined or synergistic biological effect.

Theranostic Agents: Incorporating imaging agents or other reporter groups onto the fluorinated pyrrolidine backbone to create compounds that can be used for both therapy and diagnosis.

The development of these multifunctional compounds represents a sophisticated approach to drug design, aiming for improved efficacy and potentially reduced drug resistance. researchgate.net

Applications in Materials Science (e.g., Ionic Liquids, Perovskites)

Beyond pharmaceuticals, the unique properties of the 3-fluoro-3-methylpyrrolidine structure lend themselves to applications in advanced materials science.

Ionic Liquids (ILs): Pyrrolidinium-based cations are a key component of many ionic liquids. mdpi.com The incorporation of fluorine can enhance the thermal and electrochemical stability of these materials. researchgate.net Fluorinated pyrrolidinium ILs are being explored for use as:

Electrolytes in Batteries: Their low volatility, high ionic conductivity, and wide electrochemical stability windows make them promising candidates for safer, high-performance lithium-ion batteries. mdpi.com

Specialty Solvents: Their unique solvation properties can be tuned for specific chemical processes, including catalysis and separations.

Perovskite Solar Cells: Ionic liquids containing organic cations, including pyrrolidinium, are increasingly used as additives in the fabrication of perovskite solar cells. semanticscholar.org They can improve the quality and stability of the perovskite crystal structure, leading to enhanced efficiency and longevity of the devices. researching.cn The fluorinated nature of the cation could further enhance moisture resistance, a key challenge in perovskite technology.

Table 2: Potential Applications in Materials Science

| Application Area | Material Type | Role of Fluorinated Pyrrolidinium | Key Properties |

|---|---|---|---|

| Energy Storage | Ionic Liquid Electrolyte | Cation Component | High Ionic Conductivity, Thermal/Electrochemical Stability, Low Volatility |

| Renewable Energy | Perovskite Solar Cells | Additive/Interface Modifier | Improves Crystal Quality, Enhances Stability and Efficiency |

| Chemical Industry | Specialty Solvents | Tunable Solvent | Unique Solvation Properties, High Stability |

Q & A

Q. Table 1: Common Fluorinating Agents and Reaction Conditions

| Fluorinating Agent | Solvent | Temperature Range | Yield Range* |

|---|---|---|---|

| NFSI | DCM | 0–25°C | 50–70% |

| Selectfluor | THF | 25–40°C | 40–60% |

| *Yield data inferred from analogous pyrrolidine syntheses . |

Basic: Which analytical techniques are essential for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : NMR confirms fluorine substitution, while and NMR resolve structural details (e.g., methyl group position) .

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., 156.05 g/mol for related compounds) .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- Storage : Store at 2–8°C in a dry, inert environment to prevent degradation .

- PPE : Use nitrile gloves, safety goggles, and lab coats. For aerosols, employ NIOSH-approved respirators (e.g., P95) .

- Spill Management : Avoid water contact; collect spills with inert absorbents and dispose as hazardous waste .

Advanced: How can fluorination position and reaction conditions be optimized to enhance yield?

Answer:

- Positional Selectivity : Use steric directing groups (e.g., methyl) to favor fluorination at the 3-position. Computational modeling (DFT) predicts regioselectivity .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve fluorinating agent solubility but may increase side reactions. Balance with low-temperature conditions (e.g., –20°C) .

- Catalytic Additives : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems .

Advanced: How does stereochemistry at the 3-position influence biological activity?

Answer:

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers.

- SAR Studies : Compare enantiomers in receptor-binding assays. For example, (S)-enantiomers of related fluorinated pyrrolidines show higher affinity for dopamine receptors .

- In Silico Modeling : Docking simulations (e.g., AutoDock Vina) predict stereochemical preferences in target binding pockets .

Advanced: What pharmacological mechanisms are explored for fluorinated pyrrolidine derivatives?

Answer:

- Neuroprotection : Fluorinated analogs inhibit glutamate excitotoxicity in neuronal cells (IC ~10 µM in rat cortical neurons) .

- Antimicrobial Activity : Structural analogs (e.g., 3-(2,3-dichlorophenoxy)pyrrolidine) disrupt bacterial membrane synthesis (MIC: 2–8 µg/mL against S. aureus) .

- Metabolic Stability : Fluorine reduces cytochrome P450-mediated oxidation, enhancing plasma half-life in preclinical models .

Advanced: How stable is this compound under varying pH and temperature conditions?

Answer:

- pH Stability : Stable in acidic conditions (pH 2–4) but hydrolyzes above pH 7, forming defluorinated byproducts .

- Thermal Degradation : Decomposes at >150°C, releasing HCl and fluorine-containing gases. Use TGA/DSC for stability profiling .

Advanced: How to resolve contradictions in reported synthesis methods?

Answer:

- Case Study : Conflicting yields (50–70% vs. 40–60%) arise from solvent purity or trace moisture. Validate via Karl Fischer titration (<50 ppm HO) .

- Reproducibility : Standardize reagents (e.g., anhydrous NFSI) and reaction setups (Schlenk line for oxygen-sensitive steps) .

Advanced: What methods ensure high purity for in vitro/in vivo studies?

Answer:

- Recrystallization : Use ethanol/water mixtures (80:20 v/v) to remove hydrophilic impurities .

- LC-MS Purity Criteria : ≥98% purity with UV/ELSD detection; confirm absence of genotoxic impurities (e.g., alkyl halides) via ICP-MS .

Advanced: How to design in vivo studies for evaluating pharmacokinetics?

Answer:

- Dosing : Administer 10 mg/kg (IP or IV) in rodent models. Use radiolabeled -analogs for PET imaging .

- Metabolite Profiling : Collect plasma samples at 0.5, 2, 6, and 24 hours. Analyze via UPLC-QTOF-MS for phase I/II metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.